molecular formula C8H7NO B014957 3-(3-Pyridyl)acrolein CAS No. 28447-15-6

3-(3-Pyridyl)acrolein

Cat. No.: B014957
CAS No.: 28447-15-6
M. Wt: 133.15 g/mol
InChI Key: FLPQTOXLAPFNMR-DUXPYHPUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Pyridyl)acrolein can be synthesized through several methods. One common approach involves the condensation of acrolein with pyridine under acidic conditions. Another method includes the reaction of 3-pyridylmethyl chloride with formaldehyde in the presence of a base, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic condensation of acrolein with pyridine derivatives. This process is carried out in a fixed-bed reactor using catalysts such as zinc oxide loaded on HZSM-5, which enhances the yield and stability of the product .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Pyridyl)acrolein undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the aldehyde group under mild conditions.

Major Products Formed:

Scientific Research Applications

3-(3-Pyridyl)acrolein has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(3-Pyridyl)acrolein is unique due to its specific positioning of the pyridine ring, which influences its reactivity and interaction with biological molecules. This unique structure makes it particularly useful in targeted drug delivery systems and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1-7H/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPQTOXLAPFNMR-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28447-15-6
Record name NSC211742
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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